Biochemical Potency Comparison: LRRK2-IN-16 vs. LRRK2-IN-1 and GNE-7915
LRRK2-IN-16 demonstrates a significantly lower biochemical potency against LRRK2 compared to the widely used tool compounds LRRK2-IN-1 and GNE-7915. While LRRK2-IN-16 exhibits an IC50 of <5 μM in a purified kinase assay [1], LRRK2-IN-1 and GNE-7915 achieve IC50 values in the single-digit nanomolar range (6 nM and 9 nM, respectively) under comparable conditions . This quantitative difference positions LRRK2-IN-16 as a tool for studying the effects of partial LRRK2 inhibition, a pharmacological profile that more potent inhibitors cannot recapitulate.
| Evidence Dimension | In vitro LRRK2 kinase inhibition |
|---|---|
| Target Compound Data | IC50 < 5 μM |
| Comparator Or Baseline | LRRK2-IN-1: IC50 = 6 nM (G2019S mutant); GNE-7915: IC50 = 9 nM |
| Quantified Difference | ~555-fold less potent than LRRK2-IN-1; ~833-fold less potent than GNE-7915 |
| Conditions | Purified LRRK2 kinase assay (cell-free biochemical assay) |
Why This Matters
For studies requiring a graded, non-saturating inhibition of LRRK2 activity to avoid feedback upregulation or to model mild target engagement, LRRK2-IN-16 is a superior selection over high-affinity inhibitors.
- [1] TargetMol. LRRK2-IN-16 (compound 25) Product Datasheet. 2024. View Source
